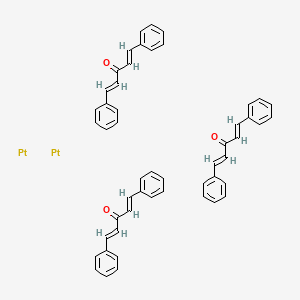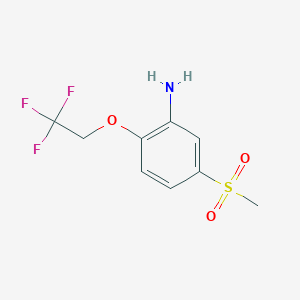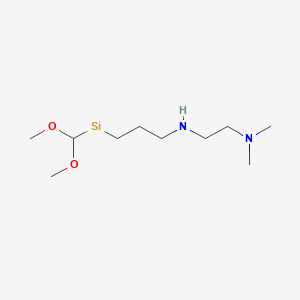
Pt2(dba)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(dibenzylideneacetone)dipalladium(0), commonly referred to as Pt2(dba)3, is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone (dba). This compound is known for its dark-purple to brown solid form and is moderately soluble in organic solvents . It was first discovered by Japanese chemist Y. Takahashi in 1970[2][2].
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pt2(dba)3 typically involves the reaction of palladium(II) acetate with dibenzylideneacetone in a suitable solvent. One common method includes dissolving palladium(II) acetate in dichloromethane and dibenzylideneacetone in a mixture of anhydrous ethanol and toluene. The solutions are then combined and passed through a redox resin-filled reactor at 100°C. The product is crystallized using cold water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is typically analyzed for elemental composition to confirm its purity, which is usually above 99% .
Chemical Reactions Analysis
Types of Reactions
Pt2(dba)3 undergoes various types of reactions, including:
Oxidation: Reacts with hydrogen or carbon monoxide to form palladium black and other organic products.
Substitution: Reacts with ligands such as triphenylphosphine to form new palladium complexes[][2].
Common Reagents and Conditions
Oxidation: Hydrogen gas or carbon monoxide in methanol solution.
Substitution: Triphenylphosphine in benzene solution[][2].
Major Products
Oxidation: Palladium black, dibenzylideneacetone derivatives.
Substitution: Tetrakis(triphenylphosphine)palladium(0) and dibenzylideneacetone[][2].
Scientific Research Applications
Pt2(dba)3 is widely used in scientific research due to its role as a soluble source of palladium(0). Its applications include:
Chemistry: Catalysis in coupling reactions such as Suzuki, Negishi, and Heck reactions.
Biology: Studies on palladium’s interaction with biological molecules.
Medicine: Research on palladium-based drugs and their mechanisms.
Industry: Catalysis in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
Pt2(dba)3 acts as a catalyst by providing a source of palladium(0), which can undergo oxidative addition to form palladium(II) intermediates. These intermediates participate in various catalytic cycles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets include organic halides and boronic acids, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another palladium(0) complex used in similar catalytic applications.
Palladium(II) acetate: A precursor to palladium(0) complexes and used in various catalytic reactions.
Uniqueness
Pt2(dba)3 is unique due to its stability and solubility in organic solvents, making it a versatile catalyst in organic synthesis. Its ability to form palladium(0) species in situ provides high catalytic activity in coupling reactions .
Properties
Molecular Formula |
C51H42O3Pt2 |
|---|---|
Molecular Weight |
1093.0 g/mol |
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;/b3*13-11+,14-12+;; |
InChI Key |
TZSNBHPFGNSWPO-WVCUSYJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt].[Pt] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-](/img/structure/B12092539.png)

![1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B12092545.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12092553.png)
![(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)

![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)


![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
